
B-(3-pyridinylmethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(3-pyridinylmethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridinylmethyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-pyridinylmethyl)boronic acid typically involves the reaction of 3-pyridinylmethyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 3-pyridinylmethyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: B-(3-pyridinylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
B-(3-pyridinylmethyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of B-(3-pyridinylmethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group can interact with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex . This interaction can inhibit the enzyme’s activity and is the basis for its use in drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyridinylmethyl group.
2-Pyridinylboronic acid: Contains a pyridinyl group directly attached to the boronic acid.
4-Pyridinylboronic acid: Similar to 2-pyridinylboronic acid but with the boronic acid group in the para position.
Uniqueness: B-(3-pyridinylmethyl)boronic acid is unique due to the presence of the pyridinylmethyl group, which can enhance its reactivity and binding affinity in certain reactions compared to other boronic acids. This structural feature makes it particularly useful in applications where specific interactions with biological molecules or selective reactivity in organic synthesis are required .
Eigenschaften
Molekularformel |
C6H8BNO2 |
|---|---|
Molekulargewicht |
136.95 g/mol |
IUPAC-Name |
pyridin-3-ylmethylboronic acid |
InChI |
InChI=1S/C6H8BNO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5,9-10H,4H2 |
InChI-Schlüssel |
ASVALCMWSFOYPS-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC1=CN=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


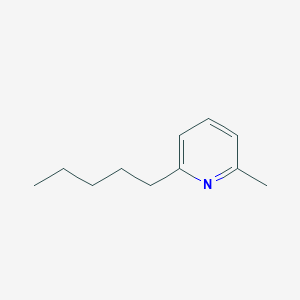
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

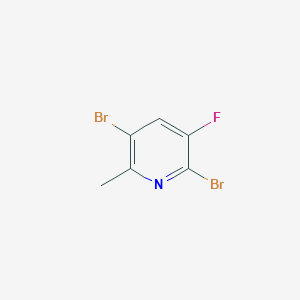
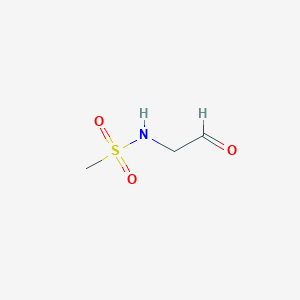
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
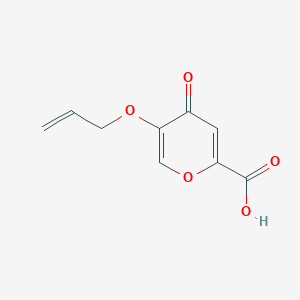

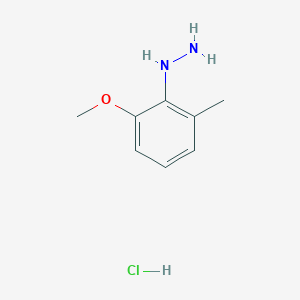
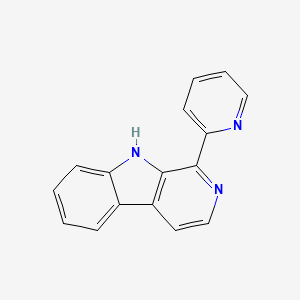
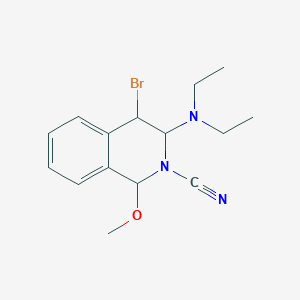
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
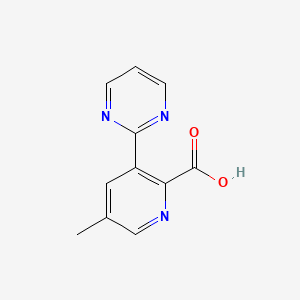
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)
